molecular formula C7H9N3O2 B018534 N1-Methyl-4-nitrobenzene-1,2-diamine CAS No. 41939-61-1

N1-Methyl-4-nitrobenzene-1,2-diamine

Cat. No. B018534
CAS RN: 41939-61-1
M. Wt: 167.17 g/mol
InChI Key: MNIKERWISBANET-UHFFFAOYSA-N
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Patent
US07338959B2

Procedure details

N1-methyl-4-nitro-benzene-1,2-diamine (2.0 g, 12.0 mmol) and methyl isothiocyanate (0.90 ml, 13.2 mmol) were coupled using the procedure of example one part B to give the title compound as a yellow solid (1.32 g, 53%). 1H NMR (300 MHz, d6-DMSO) δ 7.98 (d, J=2.1 Hz, 1H), 7.90 (dd, J=8.7 and 2.4 Hz, 1H), 7.32 (d, J=8.7 Hz, 1H), 7.15 (m, 1H), 3.55 (d, 3H), 2.95 (d, J=4.5 Hz, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[C:4]([NH2:12])=[CH:5][C:6]([N+:9]([O-:11])=[O:10])=[CH:7][CH:8]=1.[CH3:13][N:14]=[C:15]=S>>[CH3:13][NH:14][C:15]1[N:2]([CH3:1])[C:3]2[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:4]=2[N:12]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CNC=1C(=CC(=CC1)[N+](=O)[O-])N
Step Two
Name
Quantity
0.9 mL
Type
reactant
Smiles
CN=C=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.